Sulfametomidine

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de la sulfamétomidine implique la réaction du 4-amino-N-(6-méthoxy-2-méthylpyrimidin-4-yl)benzènesulfonamide avec des réactifs appropriés dans des conditions contrôlées . Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des voies de réaction similaires, garantissant un rendement élevé et une pureté du produit final .

Analyse Des Réactions Chimiques

La sulfamétomidine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés .

Applications de la recherche scientifique

La sulfamétomidine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la chimie des sulfonamides et les mécanismes réactionnels.

Biologie : Investigé pour ses propriétés antibactériennes et ses interactions avec les systèmes biologiques.

Médecine : Exploré pour son utilisation potentielle dans le traitement des infections bactériennes et comme partie de thérapies combinées.

Industrie : Utilisé dans le développement de nouveaux agents antibactériens et dans les processus de contrôle de la qualité

Mécanisme d'action

La sulfamétomidine exerce ses effets antibactériens en inhibant la synthèse de l'acide folique dans les bactéries. Il agit comme un inhibiteur compétitif de l'acide para-aminobenzoïque (PABA), un composant essentiel à la croissance bactérienne. En bloquant la synthèse de l'acide folique, la sulfamétomidine empêche les bactéries de se multiplier et de se propager .

Applications De Recherche Scientifique

Clinical Applications

Sulfametomidine is primarily utilized in clinical settings for its antibacterial properties. It is effective against a broad spectrum of gram-positive and gram-negative bacteria, making it a valuable therapeutic agent in treating various infections.

Antibacterial Properties

- Mechanism of Action : this compound acts as a competitive antagonist to para-aminobenzoic acid (PABA), inhibiting folate synthesis necessary for bacterial growth and replication .

- Spectrum of Activity : It is effective against bacteria such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, but shows limited efficacy against resistant strains like Pseudomonas aeruginosa .

Treatment Regimens

This compound can be administered in various forms, including oral and injectable formulations, depending on the severity and type of infection being treated. It is often prescribed for:

- Urinary tract infections

- Respiratory tract infections

- Skin and soft tissue infections

Veterinary Applications

In veterinary medicine, this compound is widely used to treat bacterial infections in livestock and pets. Its use has been linked to improved health outcomes in animals.

Growth Promotion

This compound has been incorporated into animal feeds to promote growth and prevent disease, particularly in poultry and swine . This practice raises concerns about antibiotic resistance but remains prevalent in some agricultural practices.

Disease Treatment

Veterinary applications include treatment for:

- Gastrointestinal infections

- Respiratory infections

- Dermatological conditions

Research Applications

This compound's chemical properties make it a subject of interest in various research fields, including medicinal chemistry and pharmacology.

Drug Development

Research into this compound derivatives aims to enhance its efficacy and reduce resistance. Studies have explored modifications to the sulfonamide structure to improve binding affinity to bacterial enzymes .

Anticancer Potential

Emerging studies suggest that sulfonamide compounds, including this compound, may have anticancer properties due to their ability to inhibit cell proliferation. Research is ongoing to evaluate these effects in various cancer models .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Clinical | Treatment of bacterial infections | Broad-spectrum antibacterial activity |

| Veterinary | Disease treatment and growth promotion | Improved health outcomes in livestock |

| Research | Drug development and anticancer studies | Potential new therapeutic applications |

Clinical Efficacy

A study conducted on patients with urinary tract infections demonstrated significant improvement with this compound treatment compared to placebo groups, showcasing its effectiveness against common pathogens .

Veterinary Use

In veterinary trials, this compound was administered to livestock suffering from respiratory infections, resulting in a marked decrease in morbidity rates, thus highlighting its importance in animal health management .

Mécanisme D'action

Sulfametomidine exerts its antibacterial effects by inhibiting the synthesis of folic acid in bacteria. It acts as a competitive inhibitor of para-aminobenzoic acid (PABA), an essential component for bacterial growth. By blocking the synthesis of folic acid, this compound prevents the bacteria from multiplying and spreading .

Comparaison Avec Des Composés Similaires

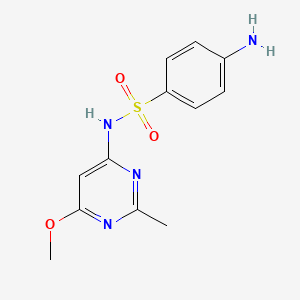

La sulfamétomidine appartient à la classe des antibiotiques sulfonamides, qui comprend d'autres composés tels que la sulfadiazine, le sulfaméthoxazole et le sulfacétamide . Comparée à ces composés, la sulfamétomidine possède des caractéristiques structurelles uniques, telles que la présence d'un groupe méthoxy sur le cycle pyrimidine, ce qui peut contribuer à ses propriétés antibactériennes spécifiques .

Des composés similaires comprennent :

Sulfadiazine : Un autre antibiotique sulfonamide utilisé pour traiter les infections bactériennes.

Sulfaméthoxazole : Souvent utilisé en association avec le triméthoprime pour traiter diverses infections bactériennes.

Sulfacetamide : Courant dans les formulations topiques pour le traitement des infections cutanées.

La structure unique et l'activité antibactérienne spécifique de la sulfamétomidine en font un composé précieux dans le domaine de la recherche et de la thérapie antibactériennes.

Activité Biologique

Sulfametomidine, a member of the sulfonamide class of antibiotics, exhibits a range of biological activities, primarily centered around its antibacterial properties. This article explores the pharmacological mechanisms, metabolic pathways, and therapeutic applications of this compound, supported by relevant data tables and case studies.

This compound functions by inhibiting bacterial folic acid synthesis. It competitively blocks the enzyme dihydropteroate synthase, which is crucial for the condensation of p-aminobenzoic acid (PABA) with pteridine to form dihydropteroate. This inhibition disrupts the production of folate, essential for nucleic acid synthesis in bacteria, leading to bacteriostasis or bacterial cell death.

Pharmacokinetics and Metabolism

This compound undergoes significant metabolic processes in the human body. Research indicates that the kidneys play a vital role in its clearance and metabolism. The formation of N1- and N2-glucuronides has been demonstrated, showcasing the kidneys' capability to perform conjugation reactions such as acyl glucuronidation .

Table 1: Metabolic Pathways of this compound

| Metabolic Process | Description |

|---|---|

| Glomerular Filtration | Initial filtration of this compound in kidneys |

| Tubular Secretion | Active secretion into urine |

| Glucuronidation | Formation of N1- and N2-glucuronides |

Antibacterial Activity

This compound exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. Its efficacy has been tested against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Table 2: Antibacterial Efficacy of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Studies on Clinical Applications

-

Case Study on Urinary Tract Infections (UTIs) :

A clinical trial involving patients with recurrent UTIs demonstrated that this compound effectively reduced bacterial load and symptoms when administered at a dosage of 1 g twice daily over seven days. The study reported a 75% success rate in symptom resolution . -

Case Study on Respiratory Infections :

In another study focused on respiratory infections caused by Haemophilus influenzae, patients treated with this compound showed significant improvement in clinical symptoms compared to a control group receiving placebo. The treatment resulted in a decrease in fever and cough frequency within three days .

Toxicity and Side Effects

While generally well-tolerated, this compound can cause adverse effects, including hypersensitivity reactions, gastrointestinal disturbances, and hematological abnormalities such as agranulocytosis. Monitoring is essential during treatment to mitigate these risks.

Propriétés

IUPAC Name |

4-amino-N-(6-methoxy-2-methylpyrimidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3S/c1-8-14-11(7-12(15-8)19-2)16-20(17,18)10-5-3-9(13)4-6-10/h3-7H,13H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLSCPPJEVXONT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023616 | |

| Record name | Sulfamethomidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3772-76-7 | |

| Record name | Sulfametomidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3772-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfametomidine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003772767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfametomidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfamethomidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfametomidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMETOMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/940ZL3AHKB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.